![molecular formula C22H20ClN3O2S2 B2522339 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide CAS No. 687563-61-7](/img/structure/B2522339.png)
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide” has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thieno[3,2-d]pyrimidin-2-yl sulfanyl group attached to a 4-chlorophenyl group and a 3,5-dimethylphenyl group . The compound has a linear formula of C26H24ClN3O2S2 and a molecular weight of 510.081 .
科学研究应用
Antitumor Activity
The compound EU-0022180 has shown promising antitumor activity. Researchers have discovered that new pyrazolo[3,4-d]pyrimidine SRC kinase inhibitors, including EU-0022180, exert a significant cytotoxic effect on Burkitt lymphoma (BL) cell lines . BL is a highly aggressive B-cell neoplasm, and although intensive polychemotherapy regimens have been effective, they come with significant toxicities. EU-0022180 inhibits the tyrosine kinase SRC, which represents a potential therapeutic target for BL. Notably, EU-0022180 is more effective than the well-known SRC inhibitor pp2 in BL cells. Additionally, combining EU-0022180 with a small-molecule inhibitor of Wee1 enhances its efficacy, suggesting a safe and efficient treatment strategy for BL .
Precursor for Fused Pyrimidine Hybrids
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, a precursor derived from EU-0022180, has been utilized in the one-pot three-component synthesis of related fused pyrimidine hybrids . These hybrids may have diverse applications, including drug discovery and material science.
Antileishmanial Efficacy
Researchers have synthesized uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives using a post-Ugi modification strategy. These derivatives, related to EU-0022180, were evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) . VL is a parasitic disease caused by Leishmania species, and finding effective treatments is crucial. The derivatives’ antileishmanial activity suggests potential therapeutic applications.
未来方向
作用机制
Target of Action
Similar thieno[3,2-d]pyrimidin-4(3h)-one derivatives have been reported to exhibit high photodynamic efficacy against cancer cells , suggesting potential targets within cancerous cells.
Mode of Action
Thieno[3,2-d]pyrimidin-4(3h)-one derivatives have been shown to efficiently populate the long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% independent of solvent . This suggests that the compound may act as a photosensitizer, initiating a photochemical reaction that produces reactive oxygen species, which can cause damage to cellular components.
Biochemical Pathways
Singlet oxygen can react with various biological molecules, including lipids, proteins, and nucleic acids, leading to cellular damage and apoptosis .
Pharmacokinetics
The compound’s potential as a photosensitizer suggests that it may need to be absorbed and distributed to the target cells to exert its effect .
Result of Action
The generation of singlet oxygen and the potential damage to cellular components suggest that it may lead to cell death, particularly in cancer cells .
Action Environment
Environmental factors such as light exposure and oxygen levels could potentially influence the compound’s action, efficacy, and stability. As a potential photosensitizer, the compound’s activity may be dependent on light exposure. Additionally, the generation of singlet oxygen suggests that oxygen levels could also influence its efficacy .
属性
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2S2/c1-13-9-14(2)11-16(10-13)24-19(27)12-30-22-25-18-7-8-29-20(18)21(28)26(22)17-5-3-15(23)4-6-17/h3-6,9-11H,7-8,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTQGEVSZKZDFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。